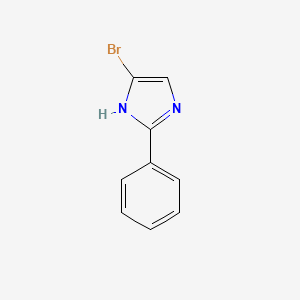

5-溴-2-苯基-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

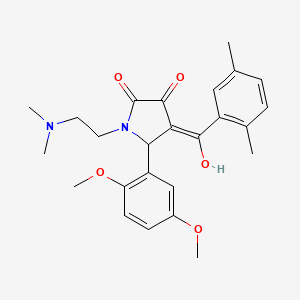

5-bromo-2-phenyl-1H-imidazole is a compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . Recent advances in the synthesis of imidazole derivatives have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of 5-bromo-2-phenyl-1H-imidazole consists of an imidazole ring attached to a phenyl group and a bromine atom . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The bonds formed during the formation of the imidazole ring are a crucial aspect of these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-phenyl-1H-imidazole include a melting point of 152-153 degrees Celsius . It is also known to be highly soluble in water and other polar solvents .科学研究应用

热化学性质

苯基取代的咪唑,包括 5-溴-2-苯基-1H-咪唑,因其多功能生物活性而受到研究。Emel'yanenko 等人(2017 年)研究了不同 1-(R-苯基)-1H-咪唑的热化学性质,深入了解了它们的绝对蒸汽压和蒸发标准焓。这项研究对于了解这些化合物的理化性质及其在各个领域的潜在实际应用至关重要 (Emel'yanenko 等人,2017 年)。

抗菌潜力

S. Narwal 等人(2012 年)合成了新型咪唑,包括 1-(2-溴苯基)-2-苯基-1H-咪唑衍生物,并测试了它们的抗菌活性。他们的发现有助于将这些化合物用作抗菌剂,突出了咪唑衍生物在临床医学中的重要性 (Narwal 等人,2012 年)。

多功能应用

Deng-Ke Cao 等人(2015 年)探索了单核双噻吩乙烯-钴(II)配合物的多功能应用,其中涉及 5-溴-苯基-1H-咪唑衍生物。这项研究对于了解配合物的结构、磁弛豫和光致变色行为非常重要,这可以在材料科学和磁性研究中得到广泛应用 (Cao 等人,2015 年)。

合成与反应机理

5-溴-苯基-1H-咪唑衍生物的合成与反应机理一直是科学研究的重点。例如,胡志志(2009 年)研究了 4,5-双(4-溴苯基)-2-苯基-1H-咪唑的合成技术和反应机理,为化学合成和药物应用提供了有价值的见解 (胡志志,2009 年)。

抗癌研究

还对咪唑衍生物的潜在抗癌特性进行了研究。例如,Maisoon Hussein 和 Naeemah Al-lami(2022 年)的一项研究合成了咪唑 (2, 1-b) 噻唑衍生物,包括 5-(4-溴苯基) 咪唑 (2, 1-b) 噻唑。他们研究了其抗氧化活性和对肾癌的细胞毒活性,突出了这些化合物在癌症研究中的潜力 (Hussein & Al-lami,2022 年)。

作用机制

While the specific mechanism of action for 5-bromo-2-phenyl-1H-imidazole is not mentioned in the retrieved papers, imidazole derivatives in general show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

未来方向

Recent advances in the synthesis of imidazole derivatives have opened up new possibilities for the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications, and their synthesis is of strategic importance . Future challenges include improving the scope and limitations of current synthesis methodologies, understanding reaction mechanisms, and exploring new applications for imidazole derivatives .

属性

IUPAC Name |

5-bromo-2-phenyl-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVCTTCVYGDFSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86119-58-6 |

Source

|

| Record name | 4-Bromo-2-phenyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2745909.png)

![1-(2,2,6,6-Tetramethyl-4-{[(2-thienylcarbonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2745912.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2745921.png)

![N-(2,3-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2745924.png)

![4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745926.png)